

# Comparative Guide: <sup>13</sup>C NMR Shift Assignment for 4-Bromothiazole-2-carboxamide

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## Compound of Interest

Compound Name: 4-Bromothiazole-2-carboxamide

CAS No.: 912639-91-9

Cat. No.: B2796361

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## Executive Summary

In the synthesis of thiazole-based kinase inhibitors and pharmaceutical intermediates, distinguishing between the 4-bromo and 5-bromo regioisomers is a critical quality control step. Standard <sup>1</sup>H NMR is often insufficient due to the presence of only one aromatic singlet in both isomers.

This guide outlines the definitive <sup>13</sup>C NMR and HSQC differentiation strategy. The core performance metric for identification is the chemical shift of the protonated carbon (CH), which differs by approximately 20 ppm between the two isomers due to the inherent electronic bias of the thiazole ring.

## Key Performance Indicators (Differentiation Metrics)

Feature	4-Bromothiazole-2-carboxamide (Target)	5-Bromothiazole-2-carboxamide (Alternative)
Protonated Carbon (CH)	~125–129 ppm (C5)	~143–148 ppm (C4)
Quaternary C-Br	~125–135 ppm (C4)	~110–115 ppm (C5)
Differentiation Logic	HSQC correlates proton to shielded aromatic region.	HSQC correlates proton to deshielded aromatic region.

## Theoretical Grounding & Assignment Logic

### The Thiazole Scaffold Bias

To assign the shifts accurately, one must understand the base electronic structure of the thiazole ring. The nitrogen atom (N3) exerts a strong deshielding effect on the adjacent C2 and C4 positions, while the sulfur atom (S1) shields the C5 position.

- Base Thiazole Shifts: C2 (

153 ppm) > C4 (

143 ppm) > C5 (

119 ppm).

### Substituent Effects (SCS)

- 2-Carboxamide (-CONH

): An electron-withdrawing group at C2 deshields the ring carbons slightly but primarily affects C2.

- Bromine (-Br): The "Heavy Atom Effect" typically causes an upfield shift (shielding) of roughly 5–10 ppm at the ipso carbon (the carbon directly attached to the bromine).

### Predicted Shift Calculation

- Target (4-Bromo): The proton is at C5. Since unsubstituted C5 is

119 ppm, the signal remains in the 120–130 ppm range.

- Alternative (5-Bromo): The proton is at C4. Since unsubstituted C4 is

143 ppm, the signal remains in the 140–150 ppm range.

## Experimental Data & Assignment Table

Solvent: DMSO-d

(Recommended for solubility and amide proton exchange suppression). Reference: TMS (0.0 ppm) or DMSO center peak (39.5 ppm).

**Table 1: <sup>13</sup>C NMR Assignment for 4-Bromothiazole-2-carboxamide**

Carbon Label	Type	Chemical Shift (ppm)	Assignment Logic
C=O	Quaternary	160.0 – 165.0	Typical amide carbonyl range. Most deshielded signal.
C2	Quaternary	160.0 – 163.0	Attached to N and S, plus electron-withdrawing amide. Often overlaps with C=O or appears just upfield of it.
C4	Quaternary	125.0 – 135.0	Ipsso-carbon attached to Br. Deshielded by N3 but shielded by the heavy atom effect of Br.
C5	Methine (CH)	125.0 – 129.0	DIAGNOSTIC PEAK. Confirmed by HSQC. This carbon carries the lone aromatic proton.

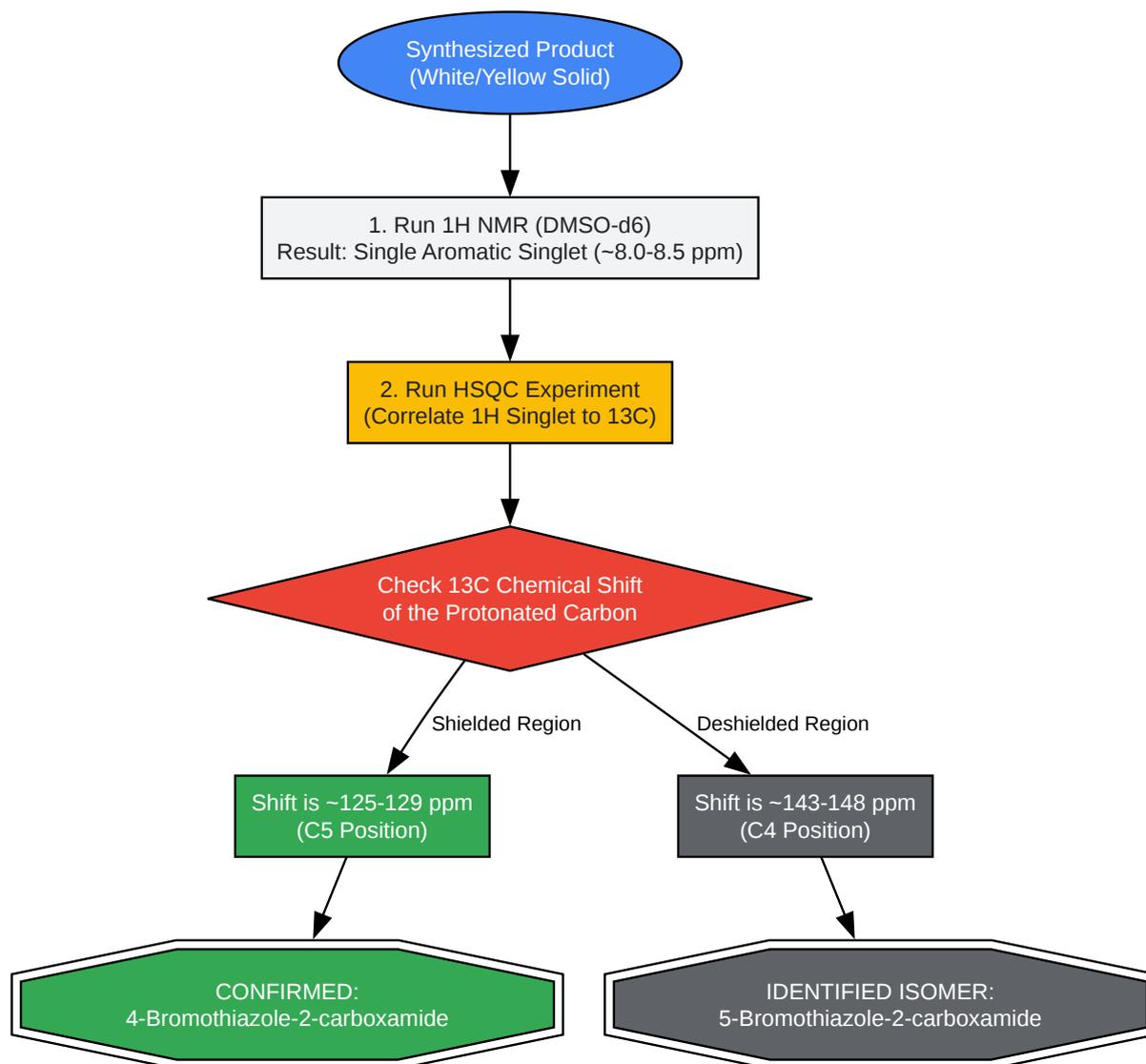
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*Note: In the 5-bromo isomer, the Methine (CH) signal would appear significantly downfield at 143–148 ppm (C4 position).*

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## Visualization: Isomer Differentiation Workflow

The following decision tree illustrates the logic flow for verifying the correct regioisomer using 1D and 2D NMR data.



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Figure 1: Decision tree for distinguishing 4-bromo and 5-bromo thiazole isomers via HSQC.

## Experimental Protocol

To ensure reproducible data and clear resolution of the amide carbonyls versus the C2 ring carbon:

- Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d

- Why DMSO? Chloroform (CDCl<sub>3</sub>) may not fully dissolve the amide and can cause broadening of the amide protons due to exchange. DMSO stabilizes the amide rotamers.
- Acquisition Parameters (13C):
  - Scans: Minimum 512 scans (due to low sensitivity of quaternary carbons C2, C4, and C=O).
  - Relaxation Delay (D1): Set to 2.0 – 3.0 seconds. Quaternary carbons (C2, C4, C=O) have long T1 relaxation times; a short delay will suppress their signals, making assignment difficult.
- HSQC Setup:
  - Use a standard gradient-selected HSQC sequence.
  - Optimize for  
  
Hz (thiazoles often have larger coupling constants than benzenes, typically >180 Hz).

## References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for base thiazole shifts: C2=153.4, C4=143.7, C5=119.7).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- PubChem Compound Summary. (2024). 4-Bromothiazole.[1][2] National Center for Biotechnology Information. Available at: [[Link](#)] (Used for base fragment verification).
- Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (Electronic bias of 1,3-azoles).

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## Sources

- 1. Methyl-4-bromothiazole-2-carboxylate | 1025468-06-7 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. 4-Bromothiazole | C<sub>3</sub>H<sub>2</sub>BrNS | CID 2763218 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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